molecular formula C5H7N3O2 B2708084 cis-3-Carboxycyclobutyl azide CAS No. 79584-10-4

cis-3-Carboxycyclobutyl azide

Cat. No.: B2708084
CAS No.: 79584-10-4
M. Wt: 141.13
InChI Key: RWMANBRJAFEYSV-JPYJGEKTSA-N
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Description

cis-3-Carboxycyclobutyl azide: is an organic compound that features a cyclobutane ring with a carboxylic acid group and an azide group attached to it. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Like other non-depolarising neuromuscular blocking agents, azides bind competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors . Therefore, in the presence of azides, an end-plate potential cannot be developed .

Safety and Hazards

Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Therefore, they require precaution during preparation, storage, handling, and disposal . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Future Directions

Azides, including cis-3-Carboxycyclobutyl azide, have a wide range of applications in the field of chemical synthesis and biomedical research . They serve as “masked” amines and can be used to form C-N bonds in nucleophilic substitution reactions . Future studies may focus on the influence of the position of the azide on its functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Carboxycyclobutyl azide typically involves the reaction of a cyclobutyl derivative with an azide source. One common method is the nucleophilic substitution reaction where a cyclobutyl halide reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually involve moderate temperatures to ensure the stability of the azide group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring proper handling and safety measures due to the reactive nature of azides.

Chemical Reactions Analysis

Types of Reactions: cis-3-Carboxycyclobutyl azide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Alkynes in the presence of a copper catalyst for Huisgen 1,3-dipolar cycloaddition.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Comparison with Similar Compounds

cis-3-Carboxycyclobutyl azide can be compared with other azide-containing compounds such as:

Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure combined with the azide and carboxylic acid groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

3-azidocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-4-1-3(2-4)5(9)10/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMANBRJAFEYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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